molecular formula C22H22N2O4S B4574974 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4574974
M. Wt: 410.5 g/mol
InChI Key: PRHHEYSSZNRQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a naphthothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, starting with the preparation of the naphthothiophene core. This can be achieved through cycloaddition reactions, Friedel-Crafts acylation, or other annulation methods . The bicyclic heptane ring is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Mechanism of Action

The mechanism by which 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding . The pathways involved could include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic heptane ring with a naphthothiophene moiety, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c23-19(25)17-14-8-7-10-3-1-2-4-13(10)18(14)29-21(17)24-20(26)15-11-5-6-12(9-11)16(15)22(27)28/h1-4,11-12,15-16H,5-9H2,(H2,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHEYSSZNRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C4=C(S3)C5=CC=CC=C5CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.